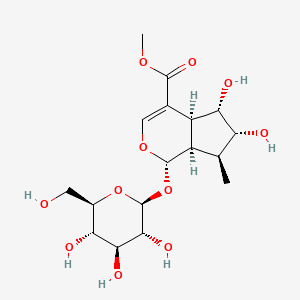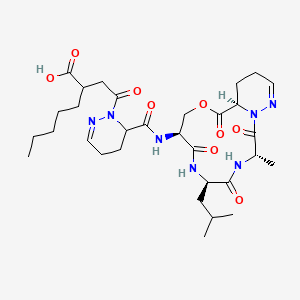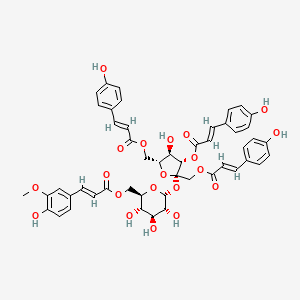
Vanicoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanicoside B is a natural product found in Fallopia sachalinensis, Persicaria perfoliata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Vanicoside B has demonstrated promising anticancer properties. In a study, this compound isolated from Persicaria dissitiflora exhibited antiproliferative activity against triple-negative breast cancer (TNBC) cells, particularly MDA-MB-231 cells. It was observed that this compound suppressed cyclin-dependent kinase 8 (CDK8)-mediated signaling pathways, induced cell cycle arrest, and apoptosis in TNBC cells. Additionally, it inhibited tumor growth in a mouse xenograft model of TNBC without significant toxicity, suggesting its potential as a therapeutic agent for aggressive human breast cancer (Donghwa Kim et al., 2019). Similarly, another study showed that vanicosides A and B from Reynoutria sachalinensis exerted cytotoxic effects against melanoma cell lines, inducing apoptotic cell death pathways (I. Nawrot-Hadzik et al., 2020).
β-Glucosidase Inhibitory Activities
This compound has shown β-glucosidase inhibitory activity. A study involving phenylpropanoid glycosides, vanicoside A and B, from the rhizomes of giant knotweed (Polygonum sachalinense), revealed significant inhibitory effects on β-glucosidase. These findings suggest potential therapeutic applications in conditions where β-glucosidase activity is implicated (Y. Kawai et al., 2006).
Antimicrobial Effects
This compound possesses antimicrobial properties. Research on the rhizomes of Polygonum sachalinense identified this compound as having antimicrobial activity against the fish pathogen Photobacterium damselae subsp. piscicida. The study suggested the structural importance of phenylpropanoids esterified with sucrose for antimicrobial activity, indicating a potential role in treating certain bacterial infections (H. Kumagai et al., 2005).
Antioxidant Activity
This compound has been associated with antioxidant activities. In a study involving the whole plant of Polygonum hydropiper, this compound demonstrated significant antioxidant activity in the DPPH radical scavenging assay. This indicates its potential use in conditions where oxidative stress plays a role (P. Kiem et al., 2008).
Potential in COVID-19 Treatment
This compound was studied for its inhibitory activity against SARS-CoV-2 Mpro, a key enzyme in the replication of the COVID-19 virus. The study found moderate inhibition, suggesting a possible role in the treatment or management of COVID-19 (I. Nawrot-Hadzik et al., 2021).
Eigenschaften
Molekularformel |
C49H48O20 |
|---|---|
Molekulargewicht |
956.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1 |
InChI-Schlüssel |
ALSDWGAQQGXOHC-PWYSLETCSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O |
Synonyme |
vanicoside B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Resorcin[4]arene](/img/structure/B1245682.png)
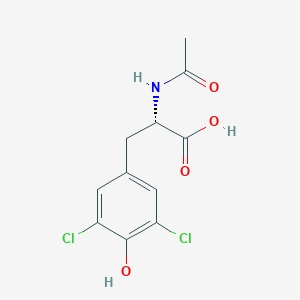

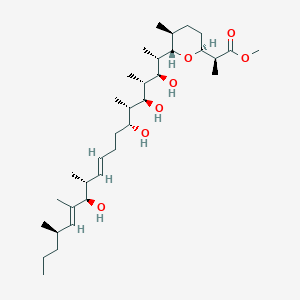
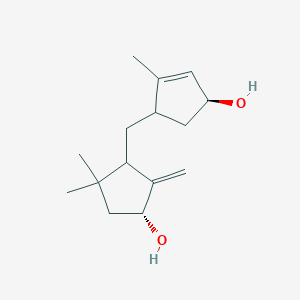
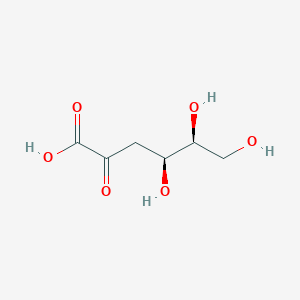
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)


